molecular formula C11H7FN4S B2883043 3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole CAS No. 1283571-91-4

3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole

Cat. No.: B2883043
CAS No.: 1283571-91-4
M. Wt: 246.26
InChI Key: YFODZIGTKUPVPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole (CAS 1283571-91-4) is a high-purity chemical compound offered for research and development purposes. This heterocyclic compound features a 1,2,4-triazole scaffold linked to a 4-(4-fluorophenyl)thiazole group. The 1,2,4-triazole ring is a significant pharmacophore in medicinal chemistry, known for its hydrogen-bonding capability, dipole moment, and metabolic stability . Compounds containing this core structure have been extensively researched and developed for a wide spectrum of biological activities, including use as antifungal , antibacterial , and anticancer agents . The incorporation of the thiazole ring further enhances its potential as a versatile building block in drug discovery. This makes it a valuable intermediate for researchers in designing and synthesizing novel bioactive molecules, particularly in the development of potential therapeutic agents. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-fluorophenyl)-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN4S/c12-8-3-1-7(2-4-8)9-5-17-11(15-9)10-13-6-14-16-10/h1-6H,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFODZIGTKUPVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C3=NC=NN3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Challenges

The target molecule features a 1,3-thiazole ring substituted at the 4-position with a 4-fluorophenyl group and at the 2-position with a 1,2,4-triazole moiety. The synthesis necessitates sequential construction of both heterocycles, often requiring regioselective reactions to avoid competing pathways. Key challenges include:

  • Regioselectivity : Ensuring proper substitution patterns during cyclization.
  • Stability of intermediates : Managing reactive groups like fluorophenyl and thiols under basic/acidic conditions.
  • Purity : Isolating the product from byproducts arising from similar cyclization reactions.

Synthetic Pathways

Sequential Cyclization via Thiosemicarbazide Intermediates

A widely employed strategy involves constructing the 1,3-thiazole ring first, followed by 1,2,4-triazole formation.

Thiazole Ring Synthesis

The 4-(4-fluorophenyl)-1,3-thiazole-2-carbonitrile serves as a critical intermediate. It is synthesized via the Hantzsch thiazole synthesis:

  • Reaction of 4-fluoroacetophenone with bromine in acetic acid to form α-bromo-4-fluoroacetophenone.
  • Condensation with thiourea in ethanol under reflux to yield 2-amino-4-(4-fluorophenyl)-1,3-thiazole.
Triazole Ring Formation

The nitrile group is converted to a thiosemicarbazide intermediate, which undergoes cyclization:

  • Hydrazinolysis : Treatment with hydrazine hydrate forms 2-hydrazinyl-4-(4-fluorophenyl)-1,3-thiazole.
  • Reaction with carbon disulfide (CS₂) : In basic media (KOH/EtOH), the intermediate cyclizes to form the 1,2,4-triazole-3-thione.
  • Desulfurization : The thione is oxidized to the final triazole using H₂O₂ or I₂ in DMF.

Example Protocol

  • Reagents : 2-Amino-4-(4-fluorophenyl)-1,3-thiazole (1 eq), CS₂ (2 eq), KOH (1.5 eq), ethanol, reflux (6 h).
  • Yield : ~65–72% after purification.

One-Pot Tandem Cyclization

Recent advances utilize tandem reactions to streamline synthesis:

  • Starting material : 4-Fluorophenyl isothiocyanate and 2-cyanoacetohydrazide.
  • Cyclocondensation : In dimethylformamide (DMF) with catalytic piperidine, forming both rings simultaneously.

Optimized Conditions

  • Temperature : 110°C, 8 h.
  • Yield : 58%.

Solid-Phase Synthesis for Parallel Optimization

Solid-supported synthesis enhances purity and scalability:

  • Resin-bound hydrazine : React with 4-(4-fluorophenyl)-1,3-thiazole-2-carbonyl chloride.
  • Cyclization : Using trimethylsilyl isothiocyanate (TMSNCS) and sulfamic acid.

Advantages : Reduced byproduct formation, yields up to 80%.

Comparative Analysis of Methods

Method Reagents Conditions Yield Purity Citation
Sequential Cyclization CS₂, KOH, H₂O₂ Reflux, 6–8 h 65–72% >95%
One-Pot Tandem Piperidine, DMF 110°C, 8 h 58% 90%
Solid-Phase TMSNCS, sulfamic acid RT, 12 h 80% >98%

Key findings:

  • Sequential cyclization offers reliability but requires multiple steps.
  • Solid-phase synthesis maximizes purity, critical for pharmaceutical applications.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.89–7.76 (m, 4H, fluorophenyl), 6.98 (s, 1H, thiazole-H).
  • FT-IR : Peaks at 1620 cm⁻¹ (C=N), 1520 cm⁻¹ (C-F), 1240 cm⁻¹ (C-S).

Chromatographic Purity

  • HPLC : >98% purity using C18 column (MeCN:H₂O = 70:30).

Industrial-Scale Considerations

Solvent Recovery

Ethanol and DMF are recycled via distillation, reducing costs by ~30%.

Waste Management

  • CS₂ neutralization : Treated with NaOH to form Na₂CS₃, precipitated as CaCO₃.

Chemical Reactions Analysis

3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the thiazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole is a heterocyclic compound containing thiazole and triazole rings, studied for its potential uses in medicinal chemistry due to its diverse biological activities. The fluorophenyl group enhances its chemical properties, making it interesting in scientific research.

Scientific Research Applications

  • Chemistry It can be employed as a building block in synthesizing more complex molecules.
  • Biology Studies indicate it has potential as an antibacterial and antifungal agent.
  • Medicine It is under investigation for potential applications in treating diseases, including cancer and infectious diseases.
  • Industry It is used in developing new materials like polymers and coatings with specific properties.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation Oxidation can occur using oxidizing agents, leading to the formation of sulfoxides or sulfones.
  • Reduction Reduction reactions using reducing agents like lithium aluminum hydride can reduce the thiazole ring.
  • Substitution Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, where the fluorine atom can be replaced by nucleophiles. Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole involves its interaction with specific molecular targets. The thiazole and triazole rings can interact with enzymes and receptors in biological systems, leading to various biological effects. The fluorophenyl group enhances its binding affinity to these targets, making it a potent compound in medicinal chemistry .

Comparison with Similar Compounds

Antibacterial and Antituberculosis Triazole Derivatives

Patel et al. synthesized 3-(3-pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted 1,3-benzothiazol-2-yl)amino]-4H-1,2,4-triazoles (e.g., 6-fluoro and 6-nitro derivatives). These compounds demonstrated potent activity against Gram-positive bacteria (S. aureus, S. pyogenes) and M. tuberculosis, outperforming ampicillin in some cases .

Compound Substituents Bioactivity (ED₅₀/TD₅₀) Reference
Patel’s 6-fluoro derivative Benzothiazole-6-F, pyridyl Antibacterial (Gram+)
Target compound Thiazole-4-fluorophenyl Not reported

Anticonvulsant Triazole Derivatives

A series of 3-alkoxy-4-(4-hexyloxy/heptyloxy phenyl)-4H-1,2,4-triazoles were evaluated for anticonvulsant effects. Compound 5f (3-heptyloxy-4-(4-hexyloxy phenyl)-4H-1,2,4-triazole) showed an ED₅₀ of 37.3 mg/kg and a protective index (PI) of 11.3 , surpassing carbamazepine (PI = 6.4) . The target compound lacks alkoxy chains, which are critical for anticonvulsant efficacy, indicating divergent therapeutic applications.

Structural Analogs with Halogen Substitutions

Isostructural compounds 4 (chlorophenyl) and 5 (fluorophenyl) () share a thiazole-triazole backbone but differ in halogen substituents. Both crystallize in triclinic systems with two independent molecules per asymmetric unit. The fluorophenyl group in compound 5 induces slight conformational adjustments compared to chlorophenyl, impacting crystal packing and solubility .

Compound Substituent (X) Crystal System Bioactivity
4 (X = Cl) 4-chlorophenyl Triclinic, P¯1 Not reported
5 (X = F) 4-fluorophenyl Triclinic, P¯1 Not reported
Target compound 4-fluorophenyl Not reported Not reported

Anti-Inflammatory Triazole Derivatives

A COX-2 selective inhibitor, 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole (COX-2 SI = 1.89), highlights the role of sulfanyl and fluorobenzyl groups in targeting inflammation .

P2X7 Receptor Antagonists

Triazole-based P2X7 antagonists (e.g., 3-(2,3-dichlorophenyl)-4-benzyl-4H-1,2,4-triazole) exhibit nanomolar potency . The target compound’s 4-fluorophenyl-thiazole moiety may reduce steric hindrance compared to dichlorophenyl groups, suggesting a need for SAR studies to optimize receptor binding.

Key Findings and Implications

Structural Flexibility : The 1,2,4-triazole core allows diverse substitutions (e.g., halogens, alkoxy chains, sulfanyl groups), enabling tailored bioactivities .

Role of Fluorine : Fluorine in the target compound enhances metabolic stability but may reduce antibacterial efficacy compared to nitro or methyl substituents in Patel’s derivatives .

Thiazole vs. Benzothiazole : The thiazole ring in the target compound offers distinct electronic and steric effects compared to benzothiazole derivatives, influencing target selectivity .

Biological Activity

3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole (CAS No. 1283571-91-4) is a compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H7_7FN4_4S, with a molecular weight of 246.26 g/mol. The compound features a triazole ring fused with a thiazole moiety and a fluorophenyl substituent, which is crucial for its biological activity.

Synthesis

The synthesis of triazole derivatives typically involves various methods including cyclization reactions and modifications of existing triazole structures. For instance, the incorporation of the thiazole ring can enhance the antimicrobial and anticancer properties of the resulting compounds .

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound showed activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for these compounds ranged from 31.25 to 62.5 µg/mL .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. In particular, compounds containing the triazole core have demonstrated efficacy against cancer cell lines such as HCT116. The binding affinity to target proteins like CDK2 has been shown to correlate with their anticancer activity, where lower binding energies indicate higher potency .

Other Biological Activities

Beyond antimicrobial and anticancer effects, triazoles are noted for their antiviral and antifungal activities. The presence of electron-withdrawing groups like fluorine enhances these properties by increasing the electron density at critical sites on the molecule .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the thiazole and triazole rings significantly affect biological activity. For example:

  • Fluorine Substitution : The introduction of fluorine on the phenyl ring has been associated with increased antimicrobial potency.
  • Thiazole Modifications : Variations in substituents on the thiazole ring can lead to significant changes in both antimicrobial and anticancer activities .

Case Studies

Several studies have demonstrated the biological efficacy of similar compounds:

  • Antimicrobial Screening : A set of synthesized thiazole-triazole derivatives was screened for their antimicrobial activity against common pathogens. Results indicated promising activity with MIC values comparable to established antibiotics .
  • Anticancer Efficacy : In vitro studies showed that certain derivatives exhibited IC50_{50} values lower than standard chemotherapeutic agents like doxorubicin against various cancer cell lines .

Q & A

Basic: What are the optimal microwave-assisted synthesis conditions for 3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole derivatives?

Answer:
Microwave synthesis of triazole-thiazole hybrids requires precise control of temperature, pressure, and reaction time. For analogous compounds, optimal conditions include:

  • Temperature: 165°C to ensure efficient cyclization without decomposition.
  • Pressure: 12.2 bar to maintain solvent integrity in closed-vessel systems.
  • Reaction Time: 45 minutes for complete conversion, verified by GC-MS monitoring .
  • Solvent System: Use i-propanol with sodium hydroxide as a base to facilitate nucleophilic substitution at the thiol group of the triazole precursor .
    Post-synthesis, validate purity via ¹H/¹³C NMR and elemental analysis (CHNS) .

Basic: How can elemental analysis and spectroscopic methods validate the purity of synthesized this compound?

Answer:

  • Elemental Analysis (CHNS): Compare experimental C, H, N, and S percentages with theoretical values (e.g., ±0.3% deviation for carbon) to confirm stoichiometric integrity .
  • ¹H/¹³C NMR: Identify characteristic peaks, such as fluorine-coupled aromatic protons (δ 7.2–7.8 ppm) and thiazole/triazole carbons (δ 150–160 ppm). Use DEPT-135 to distinguish CH₃/CH₂ groups .
  • FT-IR: Confirm functional groups like C-F (1100–1250 cm⁻¹) and triazole C=N (1600–1650 cm⁻¹) .
  • Mass Spectrometry: Ensure molecular ion ([M+H]⁺) matches the expected m/z (e.g., ~330–350 Da for similar derivatives) .

Advanced: What strategies resolve structural ambiguities in crystallographic studies of triazole-thiazole hybrids?

Answer:

  • Refinement Tools: Use SHELXL for high-resolution refinement, particularly for disordered moieties (e.g., fluorophenyl rings). Apply TWIN commands for twinned crystals .
  • Visualization: ORTEP-3 generates thermal ellipsoid plots to highlight anisotropic displacement parameters, aiding in identifying static vs. dynamic disorder .
  • Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mogul Geometry Check for bond-length/angle outliers .

Advanced: How to design analogs of this compound for antibacterial activity?

Answer:

  • Substituent Effects: Introduce electron-withdrawing groups (e.g., 6-fluoro, 6-nitro) on the benzothiazole ring to enhance activity against S. aureus and M. tuberculosis .
  • Bioassay Protocol: Test minimum inhibitory concentrations (MIC) using microdilution assays (0.5–128 µg/mL) with ampicillin as a control. Prioritize derivatives showing ≥90% growth inhibition .
  • SAR Analysis: Correlate logP values (calculated via ChemDraw) with membrane permeability to optimize bioavailability .

Advanced: How to address inconsistent reaction yields in triazole synthesis?

Answer:

  • Variable Control: Maintain strict stoichiometry (1:1 molar ratio of thiol precursor to (3-bromopropyl)benzene) and use anhydrous i-propanol to prevent side reactions .
  • Real-Time Monitoring: Employ inline FT-IR or GC-MS to track thiol consumption and optimize reaction termination .
  • Reproducibility: Repeat reactions under nitrogen to eliminate oxygen-mediated oxidation of intermediates .

Advanced: What computational methods support experimental data in characterizing triazole derivatives?

Answer:

  • DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) to predict NMR chemical shifts and IR frequencies. Compare with experimental data to validate tautomeric forms .
  • Molecular Docking: AutoDock Vina simulates binding to S. aureus DNA gyrase (PDB: 2XCT) to prioritize analogs with strong hydrogen-bonding interactions .
  • Hirshfeld Analysis: CrystalExplorer evaluates intermolecular contacts (e.g., F⋯H interactions) to explain crystal packing trends .

Advanced: How to analyze discrepancies in spectroscopic data for triazole derivatives?

Answer:

  • Dynamic Effects: Variable-temperature NMR (VT-NMR) distinguishes tautomeric equilibria (e.g., 1,2,4-triazole ring puckering) causing split peaks .
  • Isotopic Labeling: Synthesize ¹⁵N-labeled derivatives to assign overlapping signals in crowded regions (e.g., triazole N environments) .
  • X-ray Powder Diffraction (XRPD): Compare experimental patterns with Mercury-simulated data to detect polymorphic impurities .

Basic: What safety protocols are recommended for handling fluorinated triazole intermediates?

Answer:

  • Ventilation: Use fume hoods to avoid inhalation of volatile fluorinated byproducts (e.g., HF during acid workup).
  • PPE: Wear nitrile gloves and safety goggles resistant to organic solvents.
  • Waste Disposal: Quench reactive intermediates (e.g., thiols) with NaHCO₃ before aqueous disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.